[5-(2-Thienyl)-3-isoxazolyl]methanol
Overview
Description
[5-(2-Thienyl)-3-isoxazolyl]methanol (5-TIOM) is an organic compound belonging to a class of organic compounds known as isoxazoles. It is a small molecule that has been studied for its potential therapeutic applications in various fields of research. 5-TIOM has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has also been identified as a potential inhibitor of NF-κB, a transcription factor involved in inflammation.
Scientific Research Applications
Rotation Barriers and Hydrogenation in Aryl Systems : A study on the rotation barriers in aryl systems, including [2-(3-Methylthienyl)]di(1-adamantyl)methanol, found significant rotation barriers and differences in activation energy for syn→anti rotation in these alcohols and their deoxygenation products. This research provides insights into the molecular behavior of such compounds (Lomas, Lacroix, & Vaissermann, 1999).
Oximes in Reactions of Substituted Nitrothiophenes : The reactions of 5-substituted 2-nitrothiophenes with arylacetonitriles were studied, resulting in the formation of new 2-(hydroxyimino)-5-R-3(2H)-thienylideneacetonitriles. This finding suggests potential applications in synthesizing novel chemical structures (Rad et al., 2011).
Photochromic Compounds and Coordination Polymers : Research on 1,2-bis(2′-methyl-5′-(carboxylic acid)-3′-thienyl)perfluorocyclopentene, a compound related to [5-(2-Thienyl)-3-isoxazolyl]methanol, focused on its photochromic properties and the synthesis of its Co(II) coordination polymer. The study suggests applications in materials science, particularly in the development of photo-responsive materials (Han, Chen, Yu, & Guo, 2017).
Lipid Dynamics and Methanol's Effects : The impact of methanol on lipid dynamics was examined, highlighting its role as a solubilizing agent in biological and synthetic membranes. This research could have implications for understanding how solvents like methanol interact with compounds like this compound in biological systems (Nguyen et al., 2019).
RuCl3-catalyzed Reactions Using Methanol : A study explored the use of methanol as a hydrogen source and C1 synthon for selective N‐methylation of amines and transfer hydrogenation of nitroarenes. This research could inform the use of methanol in reactions involving isoxazolyl compounds (Sarki et al., 2021).
Mechanism of Action
Target of Action
The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .
Mode of Action
Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.
Biochemical Analysis
Biochemical Properties
[5-(2-Thienyl)-3-isoxazolyl]methanol plays a significant role in biochemical reactions, particularly in the context of bacterial infections. It interacts with AgrA, a response regulator in the accessory gene regulator (agr) system of Staphylococcus aureus . The nature of this interaction is inhibitory, preventing AgrA from binding to DNA and thus disrupting the agr system .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the agr system of S. aureus . By inhibiting AgrA-DNA binding, it disrupts quorum sensing, a process that bacteria use to regulate gene expression in response to changes in cell-population density . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of AgrA-DNA binding . AgrA is a response regulator that, when activated, binds to DNA to regulate the transcription of target genes . By inhibiting this binding, this compound prevents AgrA from exerting its regulatory effects, thereby disrupting the agr system .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194491-44-6 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying [5-(2-Thienyl)-3-isoxazolyl]methanol in the context of Pseudomonas aeruginosa?
A: Pseudomonas aeruginosa is a gram-negative bacterium known for its resilience and ability to cause various infections, especially in individuals with compromised immune systems. FabA is an enzyme crucial for P. aeruginosa's fatty acid biosynthesis pathway, which is essential for bacterial survival and proliferation. The study investigates this compound as a potential inhibitor of P. aeruginosa FabA []. By understanding how this compound interacts with FabA, researchers aim to develop novel antibacterial agents targeting this pathway, potentially leading to new treatments for P. aeruginosa infections.
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